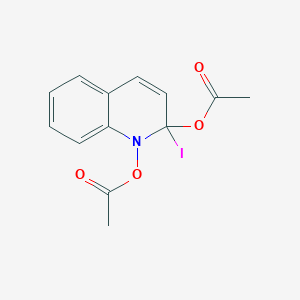

2-Iodoquinolinediyl diacetate

Beschreibung

2-Iodoquinolinediyl diacetate is a halogenated quinoline derivative featuring two acetate groups. However, direct studies on its applications remain sparse, with literature emphasizing its structural relatives more prominently.

Eigenschaften

CAS-Nummer |

94248-33-6 |

|---|---|

Molekularformel |

C13H12INO4 |

Molekulargewicht |

373.14 g/mol |

IUPAC-Name |

(1-acetyloxy-2-iodoquinolin-2-yl) acetate |

InChI |

InChI=1S/C13H12INO4/c1-9(16)18-13(14)8-7-11-5-3-4-6-12(11)15(13)19-10(2)17/h3-8H,1-2H3 |

InChI-Schlüssel |

BWDCKUXDLQGFHR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1(C=CC2=CC=CC=C2N1OC(=O)C)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

2-Iodchinolin-diyldiacetat kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Chinolin mit Iod und Essigsäureanhydrid unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. wasserfreies Ferrosulfat, und wird in einem Lösungsmittel wie Benzol oder Toluol bei erhöhten Temperaturen durchgeführt .

Analyse Chemischer Reaktionen

C–H Iodination and Acetoxylation

2-Iodoquinolinediyl diacetate facilitates Pd-catalyzed C–H iodination and acetoxylation of quinoline derivatives. For example, the reaction with 8-methylquinoline (18 ) proceeds via a cyclopalladated intermediate (21 ), followed by oxidative addition to form Pd(IV) species (22 or 23 ) (Figure 1).

Key Observations:

-

Substrate Scope : Halogens (F, Cl, Br, I) and electron-donating/withdrawing groups on the quinoline ring are well tolerated .

-

Steric Effects : Substituents at the C7 position reduce yields due to steric hindrance (e.g., 45% yield for C7-substituted vs. 85% for para-substituted derivatives) .

-

Mechanism :

C–Se Bond Formation

The compound enables C3–H phenylselenation of imidazoheterocycles (33 ) via electrophilic benzeneselenyl acetate (37 ). This reaction achieves high yields (75–92%) under mild conditions .

Reaction Conditions:

| Substrate | Product | Yield (%) | Time (h) |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | 3-PhSe derivative | 92 | 2 |

| Imidazo[2,1-b]thiazole | 3-PhSe derivative | 85 | 2.5 |

Mechanism : Ligand exchange between this compound and PhSeSePh generates 37 , which undergoes nucleophilic attack at the C3 position of imidazoheterocycles .

Example:

Mechanistic Pathway :

-

Silylation of 41a to form intermediate 43 .

-

Activation of the C=C bond by this compound to generate iodinium intermediate 45 .

-

Intramolecular nucleophilic attack and reductive elimination .

Optimized Conditions:

-

Catalyst : CuCl₂ (10 mol%).

-

Oxidant : this compound (2 equiv.).

-

Yield : 70–85% for meta-substituted substrates; sterically hindered ortho-substituted variants yield 55–60% .

α-Sulfonyloxyketone Formation

The compound mediates the synthesis of α-sulfonyloxyketones (3aa ) from alkynes and sulfonic acids. Reaction optimization in acetonitrile with 1.3 equivalents of this compound achieves 85% yield (Table 1) .

Optimization Data:

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| DCE | 24 | 54 |

| CH₃CN | 24 | 85 |

| CH₃OH | 24 | 21 |

Mechanism : Activation of the alkyne forms a bridged iodonium ion (4 ), followed by nucleophilic oxysulfonylation and tautomerization .

Wissenschaftliche Forschungsanwendungen

2-Iodchinolin-diyldiacetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese zur Bildung komplexer Moleküle verwendet.

Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Es wird weiterhin erforscht, ob es als therapeutisches Mittel eingesetzt werden kann.

Industrie: Es wird zur Herstellung verschiedener chemischer Zwischenprodukte und Feinchemikalien verwendet

Wirkmechanismus

Der Wirkungsmechanismus von 2-Iodchinolin-diyldiacetat beruht auf seiner Fähigkeit, als elektrophiles Reagenz zu fungieren. Es kann kovalente Bindungen mit nucleophilen Stellen an anderen Molekülen bilden und so verschiedene chemische Umlagerungen ermöglichen. Die molekularen Zielstrukturen und Pfade, die an seiner Wirkung beteiligt sind, werden noch untersucht, aber es ist bekannt, dass es mit verschiedenen Enzymen und Proteinen in biologischen Systemen interagiert .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Diacetate Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties

Key Insights :

- Reactivity: The iodine in this compound may enable unique reactivity in halogen-bonding or catalytic processes, distinct from iodosobenzene diacetate’s role as a hypervalent iodine oxidizer .

Pharmacological and Toxicological Profiles

Key Insights :

- Anticancer Potential: While this compound’s antiproliferative effects are inferred from quinoline diacetate analogs, chlorhexidine diacetate’s therapeutic index improvements highlight how structural variations (e.g., biguanide vs. quinoline) drastically alter safety profiles .

- Safety : Diethyl imidazolidine diacetates and chlorhexidine diacetate exhibit low cytotoxicity, contrasting with pseudo solasodine diacetate’s drug-likeness violation, underscoring the impact of core structures on toxicity .

Biologische Aktivität

2-Iodoquinolinediyl diacetate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Chemical Formula : C12H10I2N2O4

Molecular Weight : 400.12 g/mol

IUPAC Name : 2-Iodo-1,2-dihydroquinoline-3,4-diacetate

The compound features a quinoline backbone with iodine substitutions and diacetate groups, which may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Research indicates that the compound may induce apoptosis in cancer cells, although the exact mechanisms remain under investigation.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of this compound:

- Study 1 : A recent study demonstrated that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

- Study 2 : Another investigation focused on its antifungal properties, revealing effectiveness against Candida albicans with an MIC of 16 µg/mL .

Anticancer Activity

Research into the anticancer properties of this compound has yielded promising results:

- Case Study 1 : In vitro studies indicated that the compound could inhibit the proliferation of breast cancer cells (MCF-7), reducing cell viability by approximately 50% at a concentration of 20 µM after 48 hours of treatment .

- Case Study 2 : Further examination revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a potential mechanism for inducing apoptosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.